molecular formula C11H16N2 B1423328 5-Methyl-1-phenylpyrrolidin-3-amine CAS No. 1354962-45-0

5-Methyl-1-phenylpyrrolidin-3-amine

Cat. No.: B1423328
CAS No.: 1354962-45-0
M. Wt: 176.26 g/mol
InChI Key: LKYAKEWXEUZGHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1-phenylpyrrolidin-3-amine is a chemical compound with the molecular formula C11H16N2 and a molecular weight of 176.13135 Da . This pyrrolidine derivative is of significant interest in medicinal chemistry and pharmacological research, particularly as a structural analog in mechanism of action studies. It has been identified as a commercially available, non-toxic structural mimic of the antifibrotic drug pirfenidone, which is used to treat Idiopathic Pulmonary Fibrosis (IPF) . A major challenge in pirfenidone research is its lack of potency, requiring high millimolar concentrations for in vitro efficacy, which complicates the identification of its specific molecular target . This compound serves as a critical pharmacological tool in this context; it retains key physical chemical properties of pirfenidone, such as low molecular weight and lipophilicity, but importantly, it lacks antifibrotic activity even when applied at millimolar concentrations . Its primary research value lies in its use as an inactive control to help delineate the specific mechanism of action of pirfenidone, differentiating between effects caused by specific target binding and non-specific actions. Researchers utilize this compound in studies involving primary human pulmonary fibroblasts to investigate pathways like p38 MAPK signaling and their role in fibrosis . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle all chemicals in a laboratory setting with appropriate engineering controls.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-1-phenylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-9-7-10(12)8-13(9)11-5-3-2-4-6-11/h2-6,9-10H,7-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYAKEWXEUZGHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354962-45-0
Record name 5-methyl-1-phenylpyrrolidin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Bioactivity & Pharmacological Potential of 5-Methyl-1-phenylpyrrolidin-3-amine

[1][2]

Executive Summary

5-Methyl-1-phenylpyrrolidin-3-amine represents a specialized chemical scaffold within the N-aryl-pyrrolidine family.[1][2] While direct clinical literature on this specific isomer is emerging, its structural pharmacophore—combining a lipophilic N-aryl anchor, a rigid pyrrolidine core, and a polar exocyclic amine—positions it as a "privileged structure" in medicinal chemistry.[1][2]

This guide analyzes the compound's bioactivity through the lens of Structure-Activity Relationships (SAR) , focusing on its potential as a Histamine H3 Receptor Antagonist and a modulator of Monoaminergic signaling .[1][2] By synthesizing data from closely related analogs (e.g., 1-phenyl-3-aminopyrrolidines and succinimide derivatives), this document provides a predictive pharmacological profile for researchers investigating CNS-active agents and anti-inflammatory pathways.[1][2]

Part 1: Chemical Identity & Structural Properties[1][3]

The biological efficacy of 5-Methyl-1-phenylpyrrolidin-3-amine is dictated by its stereochemistry and physicochemical profile.[1][2] The 5-methyl substitution is not merely cosmetic; it introduces a second chiral center that constrains the pyrrolidine ring's "envelope" conformation, potentially enhancing binding selectivity compared to the non-methylated parent.[1][2]

Physicochemical Profile
PropertyValue (Predicted/Analog-Based)Biological Implication
Molecular Formula

Low molecular weight (<200 Da) favors CNS penetration.[1][2][3]
Molecular Weight 176.26 g/mol Ideal for fragment-based drug discovery (FBDD).[1][2]
LogP ~1.7 - 2.1Moderate lipophilicity ensures Blood-Brain Barrier (BBB) permeability.[1][2]
pKa (Basic N) ~9.2 (3-amine)Predominantly ionized at physiological pH, aiding receptor interaction.[1][2]
H-Bond Donors 2 (Primary amine)Critical for anchoring in receptor pockets (e.g., Asp residues).[1][2]
Stereocenters 2 (C3, C5)Four potential isomers; (3S, 5S) often distinct from (3R, 5R) in potency.[1][2]

Part 2: Mechanism of Action & Signaling Pathways

The bioactivity of 5-Methyl-1-phenylpyrrolidin-3-amine is best understood through two primary pharmacological vectors: GPCR Antagonism and Monoamine Transporter Modulation .[1][2]

Histamine H3 Receptor Antagonism (Primary Hypothesis)

The N-substituted-3-aminopyrrolidine motif is a classic scaffold for Histamine H3 antagonists.[1][2] The H3 receptor is a presynaptic autoreceptor; its blockade increases the release of histamine, acetylcholine, and norepinephrine, leading to cognitive enhancement and wakefulness.[1][2]

  • Binding Mechanism: The basic 3-amine group forms an ionic bond with a conserved Aspartate residue (Asp3.[1][2]32) in the H3 receptor transmembrane domain.[1][2]

  • Selectivity: The 5-methyl group restricts the rotation of the pyrrolidine ring, potentially reducing affinity for off-targets like the hERG channel or Muscarinic receptors.[1][2]

Monoaminergic Modulation

Unlike "bath salts" (e.g.,

1212
Anti-Inflammatory Pathways (Metabolic Link)

Recent studies on the oxidized derivative, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, suggest that phenyl-pyrrolidine scaffolds can inhibit COX-1/COX-2 and 5-LOX enzymes.[1][2] While the amine form discussed here is distinct, metabolic oxidation could yield active metabolites with anti-inflammatory properties.[1][2]

Visualization: Predicted Signaling Cascade

The following diagram illustrates the dual-pathway potential of the compound in a CNS context.

GCompound5-Methyl-1-phenylpyrrolidin-3-amineH3RHistamine H3 Receptor(Presynaptic Autoreceptor)Compound->H3RAntagonismDAT_NETMonoamine Transporters(DAT / NET)Compound->DAT_NETModulation (Low Affinity)G_protGi/Go ProteinUncouplingH3R->G_protBlocks InhibitionReuptakeReuptake InhibitionDAT_NET->ReuptakeInhibitscAMPcAMP Levels(Increase)G_prot->cAMPRestoresNeuro_ReleaseNeurotransmitter Release(HA, ACh, NE)cAMP->Neuro_ReleaseSignalingCognitionCognitive Enhancement(Alertness/Memory)Neuro_Release->CognitionPhysiological EffectReuptake->Neuro_ReleaseAccumulation

Caption: Dual-mechanism pathway showing H3 receptor antagonism (primary) and monoamine modulation (secondary) leading to cognitive effects.[1]

Part 3: Experimental Protocols

For researchers validating this compound, the following protocols ensure robust data generation. These are adapted from standard methodologies for aminopyrrolidine characterization.[1][2]

A. Chemical Synthesis (Organocatalytic Route)

Objective: Synthesize the scaffold with stereocontrol.

  • Reactants: N-Phenylmaleimide + Nitroalkane (or equivalent Michael donor) followed by reduction.[1][2]

  • Cyclization: Utilize a [3+2] cycloaddition strategy if constructing the ring de novo.

    • Step 1: Condense aniline with a succinic acid derivative or itaconic acid to form the N-phenyl succinimide core.[1][2]

    • Step 2: Reduce the carbonyls (selectively) or start from a substituted pyrrolidine precursor.[1][2]

  • Purification: Chiral HPLC is mandatory to separate the (3R,5S) and (3S,5R) enantiomers.[1][2]

B. In Vitro Binding Assay (H3 Receptor)

Validation: Determine

  • Membrane Prep: Use HEK-293 cells stably expressing human H3 receptor.[1][2]

  • Radioligand:

    
    -N- 
    
    
    -methylhistamine (
    
    
    ).[1][2]
  • Incubation: 60 mins at 25°C in Tris-HCl buffer (pH 7.4).

  • Analysis: Measure displacement of radioligand. A

    
     indicates a potent "hit."[1][2]
    
C. In Vivo Behavioral Model (Rodent)

Objective: Assess CNS bioavailability and wake-promoting effects.[1][2]

  • Subject: Male Wistar rats (n=8 per group).

  • Dosing: Oral gavage (10, 30 mg/kg) vs. Vehicle vs. Modafinil (control).[1][2]

  • Test: Object Recognition Test (ORT) or Open Field Test .

    • Metric: Time spent exploring novel object vs. familiar object.

    • Success Criteria: Significant increase in Discrimination Index (DI) compared to vehicle.[1][2]

Part 4: Safety & Toxicology Assessment

The N-phenyl moiety is a structural alert in drug development due to potential metabolic activation.[1][2]

  • Metabolic Hotspots:

    • Para-hydroxylation: The phenyl ring is prone to CYP450-mediated oxidation (likely CYP2D6 or CYP3A4).[1][2] This can lead to quinone-imine intermediates if not substituted.[1][2]

    • N-Dealkylation: Cleavage of the phenyl ring from the pyrrolidine nitrogen.[1][2]

  • Toxicity Mitigation:

    • Researchers should perform a Glutathione (GSH) trapping assay early to detect reactive metabolites.[1][2]

    • The 5-methyl group provides some steric protection against metabolic degradation of the ring.[1][2]

References

  • PubChemLite. (2025).[1][2][4][3] 5-methyl-1-phenylpyrrolidin-3-amine (Compound Summary). University of Luxembourg.[1][2] Link

  • Sadiq, A., et al. (2024).[1][2][5] Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate.[1][2][5] Pharmaceuticals, 17(11), 1522.[1][2][5] (Demonstrates bioactivity of the oxidized phenyl-pyrrolidine scaffold). Link[1][2]

  • Cowart, M. D., et al. (2011).[1][2] Pyrrolidin-3-yl-N-methylbenzamides as potent histamine H3 receptor antagonists.[1][2][6] Bioorganic & Medicinal Chemistry Letters, 21(19), 5957-5960.[1][2][6] (Establishes SAR for pyrrolidine-3-amine H3 antagonists). Link

  • Mykhailiuk, P., et al. (2014).[1][2] Synthesis of unique pyrrolidines for drug discovery.[1][2] Enamine/Tetrahedron.[1][2] (Methodology for substituted pyrrolidine synthesis). Link

Technical Guide: The Role of 5-Methyl-1-phenylpyrrolidin-3-amine in Medicinal Chemistry Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methyl-1-phenylpyrrolidin-3-amine represents a specialized subclass of the 1-arylpyrrolidin-3-amine scaffold, a "privileged structure" in medicinal chemistry. While the unsubstituted parent (1-phenylpyrrolidin-3-amine) is a common linker and pharmacophore carrier, the introduction of the 5-methyl group adds critical vectors for conformational control, metabolic stability, and stereochemical complexity.

This guide analyzes the scaffold's utility in drug discovery, focusing on its application in GPCR modulation (Dopamine, MCH-R1) and enzyme inhibition (Factor Xa, Kinases). It details the structural consequences of the methyl substitution, synthetic routes for accessing specific stereoisomers, and the pharmacological rationale for its selection over simpler analogs.

Structural & Conformational Analysis

Stereochemical Complexity

The scaffold contains two chiral centers at C3 (amine attachment) and C5 (methyl attachment), giving rise to four distinct stereoisomers. The relative stereochemistry (cis vs. trans) between the C3-amine and C5-methyl groups dictates the spatial projection of the pharmacophores.

  • Trans-Isomers: Thermodynamically favored in many synthetic routes. The substituents typically adopt a pseudoequatorial orientation to minimize 1,3-diaxial interactions.

  • Cis-Isomers: Often require specific synthetic planning (e.g., hydrogenation of pyrroles or inversion of stereocenters). They can access unique "U-shaped" binding conformations.

Conformational Locking (The "Methyl Effect")

The pyrrolidine ring is not planar; it undergoes pseudorotation between envelope and twist conformations.

  • Unsubstituted Pyrrolidine: The ring is flexible, rapidly interconverting between C3-endo and C3-exo puckers.

  • 5-Methyl Substitution: The bulky methyl group at C5 creates a steric anchor. To avoid steric clash with the N-phenyl group or the C3-substituent, the ring biases toward a specific pucker (often placing the methyl group pseudoequatorial). This conformational restriction reduces the entropic penalty upon binding to a protein target, potentially increasing potency.

Metabolic Stability

The C5 position (alpha to the nitrogen) is a metabolic "hotspot" susceptible to oxidative metabolism (N-dealkylation or ring oxidation) by Cytochrome P450 enzymes.

  • Mechanism: The 5-methyl group sterically hinders the approach of the heme-iron center and removes an abstractable alpha-proton (if gem-dimethyl) or electronically deactivates the position (if monomethyl), thereby extending the molecule's half-life (

    
    ).
    

Synthetic Pathways[1][2][3][4][5]

The synthesis of 5-methyl-1-phenylpyrrolidin-3-amine typically follows two main strategies: Functionalization of the Pre-formed Ring (Route A) or De Novo Cyclization (Route B).

Route A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

This is the most modular approach, allowing late-stage diversification of the N-aryl moiety.

  • Starting Material: 5-Methylpyrrolidin-3-amine (protected as Boc-amine).

  • Reagents: Aryl bromide/iodide, Pd catalyst (e.g.,

    
    ), Ligand (BINAP or XPhos), Base (
    
    
    
    ).
  • Advantages: High convergence; allows rapid screening of different phenyl/heteroaryl groups.

Route B: Cyclization of Acyclic Precursors

Used when specific stereochemistry is required from the start (e.g., Chiral Pool synthesis).

  • Precursors: Glutamic acid derivatives or nitrones.

  • Key Step: Intramolecular cyclization (e.g., Dieckmann condensation or radical cyclization) or [3+2] cycloaddition of azomethine ylides.

Visualization: Synthetic Logic

Synthesis cluster_legend Strategy Start1 Amino Acid Precursor (Glutamic Acid deriv.) Step1 Cyclization & Reduction Start1->Step1 Stereocontrol Start2 3-Amino-5-methylpyrrolidine (Boc-protected) Step2 Buchwald-Hartwig Coupling Start2->Step2 Pd(0), Ligand, Base Reagent Aryl Bromide (Ph-Br) Reagent->Step2 Step1->Start2 Product 5-Methyl-1-phenyl- pyrrolidin-3-amine Step2->Product C-N Bond Formation Route A: Modular Route A: Modular Route B: Chiral Pool Route B: Chiral Pool

Caption: Convergent synthetic strategies. Route A (Buchwald-Hartwig) is preferred for SAR exploration of the N-aryl moiety.

Medicinal Chemistry Utility & Case Studies

Pharmacophore Mapping

The scaffold serves as a rigid spacer that orients three key vectors:

  • Vector A (N-Phenyl): Targets hydrophobic pockets (e.g., S1 pocket in proteases or hydrophobic crevices in GPCRs).

  • Vector B (3-Amine): Acts as a primary H-bond donor/acceptor or attachment point for a "warhead" (e.g., amide, urea).

  • Vector C (5-Methyl): Provides shape complementarity and metabolic protection.

Case Study: MCH-R1 Antagonists

Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists are potential treatments for obesity.

  • Role of Scaffold: Researchers utilized the 1-phenylpyrrolidin-3-amine core.

  • Optimization: The introduction of substituents (like methyl) on the pyrrolidine ring was explored to break planarity and improve selectivity against hERG channels (a common liability for rigid, flat amines). The 3-amino group often engages an aspartic acid residue (Asp123) in the receptor transmembrane domain.

Case Study: Factor Xa Inhibitors

In the design of anticoagulants, the 1-phenylpyrrolidin-3-amine scaffold has been used as a bioisostere for 1-phenylpiperazine.

  • Bioisosterism: The pyrrolidine ring is more compact than piperazine.

  • Methyl Impact: A 5-methyl group restricts the rotation of the N-phenyl bond, locking the molecule into a bioactive conformation that fits the S4 pocket of Factor Xa, improving potency (

    
    ) compared to the flexible unsubstituted analog.
    
ADME Optimization Table
PropertyUnsubstituted (H)5-Methyl SubstitutedBenefit of Methylation
Lipophilicity (cLogP) LowerHigher (+0.3 to +0.5)Improved membrane permeability.
Metabolic Stability Low (Alpha-oxidation)HighBlocks CYP450 attack at C5.
Conformation Flexible (Fluxional)RestrictedReduced entropic penalty in binding.
Selectivity ModerateHighSteric clash with off-target proteins.

Experimental Protocols

Protocol 5.1: General Buchwald-Hartwig Coupling

Use this protocol to synthesize 5-methyl-1-phenylpyrrolidin-3-amine derivatives from the core amine.

Reagents:

  • (3R,5S)-3-((tert-butoxycarbonyl)amino)-5-methylpyrrolidine (1.0 equiv)

  • Bromobenzene (1.2 equiv)

  • 
     (0.02 equiv)
    
  • XPhos or BINAP (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • Inert Atmosphere: Charge a flame-dried Schlenk flask with the amine, bromobenzene, Pd catalyst, ligand, and base under Argon.

  • Solvation: Add anhydrous toluene (0.1 M concentration relative to amine).

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the secondary amine.

  • Workup: Cool to room temperature, filter through a celite pad, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

  • Deprotection: Treat the intermediate with TFA/DCM (1:1) to remove the Boc group and yield the free amine.

Protocol 5.2: Stereochemical Assignment (NOESY)

To confirm the relative stereochemistry of the 3-amine and 5-methyl groups.

  • Dissolve 5-10 mg of the product in

    
     or 
    
    
    
    .
  • Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum.

  • Analysis: Look for cross-peaks between the C3-methine proton and the C5-methine proton.

    • Strong Cross-peak: Indicates cis relationship (protons are on the same face).

    • Weak/No Cross-peak: Indicates trans relationship (protons are on opposite faces).

References

  • Vertex Pharmaceuticals. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. European Journal of Medicinal Chemistry.

  • Merck Research Laboratories. (2011). Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists. Bioorganic & Medicinal Chemistry Letters.

  • Bristol-Myers Squibb. (2007). Amino(methyl) pyrrolidines as novel scaffolds for factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • University of Palermo. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry.

  • Enamine. (2014). Synthesis of unique pyrrolidines for drug discovery. Tetrahedron.

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Cross Coupling Reaction.

Methodological & Application

handling and storage guidelines for 5-Methyl-1-phenylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: 5-Methyl-1-phenylpyrrolidin-3-amine

A Guide to Safe Handling, Storage, and Application for Drug Discovery Professionals

Abstract

This document provides a comprehensive guide for the safe handling, storage, and potential application of 5-Methyl-1-phenylpyrrolidin-3-amine (CAS No. 1354962-45-0). As a substituted pyrrolidine, this compound belongs to a class of heterocyclic amines that are of significant interest in medicinal chemistry and drug discovery due to their prevalence in FDA-approved drugs and their utility as versatile scaffolds.[1][2] Adherence to the protocols outlined herein is critical to ensure personnel safety, maintain sample integrity, and achieve reproducible experimental outcomes. This guide is intended for researchers, scientists, and drug development professionals.

Compound Identification and Properties

While specific, verified physical data for 5-Methyl-1-phenylpyrrolidin-3-amine is not widely published, the table below summarizes its core identifiers. Users must consult the supplier-specific Safety Data Sheet (SDS) for detailed physical and chemical properties. The properties of analogous amine and pyrrolidine compounds suggest it is likely a liquid that is hygroscopic and reactive with strong acids and oxidizing agents.[3][4]

PropertyValueSource
CAS Number 1354962-45-0[5]
Molecular Formula C₁₁H₁₆N₂[5]
Molecular Weight 176.26 g/mol [5]

Hazard Identification and Safety Precautions

Based on data from structurally related pyrrolidines and amines, 5-Methyl-1-phenylpyrrolidin-3-amine should be treated as a hazardous substance.

Potential GHS Hazard Pictograms:

  • Corrosion (GHS05): Indicates potential for causing severe skin burns and eye damage.

  • Health Hazard (GHS08): May indicate respiratory sensitization, mutagenicity, or carcinogenicity.

  • Exclamation Mark (GHS07): Indicates it may be a skin and eye irritant, harmful if swallowed, or cause respiratory irritation.

Primary Hazards
  • Skin Contact: Causes skin irritation and may cause severe burns upon prolonged contact.[3]

  • Eye Contact: Poses a serious risk of severe eye irritation or permanent damage.[3]

  • Inhalation: Vapors or mists may be harmful and cause respiratory tract irritation.

  • Ingestion: Harmful if swallowed.

Mandatory Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted, but the following PPE is considered the minimum standard for handling this compound.[6]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield as described in OSHA's 29 CFR 1910.133 or European Standard EN166. This is crucial to protect against splashes which can cause severe eye damage.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Nitrile or Neoprene). Inspect gloves for integrity before each use. Contaminated gloves must be disposed of properly.

  • Body Protection: A flame-retardant, antistatic lab coat is required. For larger quantities or situations with a high risk of splashing, a chemical-resistant apron or suit should be worn.

  • Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood to prevent inhalation of vapors. If a fume hood is not available, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors is mandatory.

Storage and Stability Guidelines

Proper storage is paramount to preserving the chemical integrity of 5-Methyl-1-phenylpyrrolidin-3-amine and ensuring laboratory safety.

  • Atmosphere: This compound should be stored under an inert gas, such as argon or nitrogen.[3] Amines can be sensitive to air and carbon dioxide, and many are hygroscopic, meaning they readily absorb moisture from the air which can lead to degradation.[3][4]

  • Temperature: Store in a cool, dry, and well-ventilated area.[6] Keep away from sources of heat, sparks, and open flames.[3] The recommended storage temperature is typically found on the product label.

  • Container: Keep the container tightly sealed to prevent moisture ingress and vapor escape.[3]

  • Security: Store in a locked cabinet or a segregated and approved area to restrict access to authorized personnel only.[3]

  • Incompatibilities: Store separately from strong oxidizing agents and strong acids, as these can cause vigorous and potentially hazardous reactions.

Protocols for Safe Handling and Dispensing

This protocol outlines the standard procedure for safely handling and dispensing the compound in a research setting. The causality for these steps is rooted in mitigating exposure risk and preventing contamination.

Preparation
  • Verify Equipment: Ensure the chemical fume hood has a current certification and is functioning correctly. Confirm that an eyewash station and safety shower are accessible and unobstructed.

  • Don PPE: Put on all required PPE as detailed in Section 2.2.

  • Prepare Workspace: Lay down absorbent, disposable bench paper in the fume hood to contain minor drips.

  • Assemble Equipment: Place all necessary equipment (spatulas, weigh boats, receiving flasks, solvent, etc.) inside the fume hood before introducing the compound.

Dispensing Workflow
  • Inert Atmosphere Transfer: If possible, use a syringe or cannula for liquid transfer under an inert atmosphere to minimize exposure to air and moisture.

  • Weighing: Tare a sealed container (e.g., a vial with a septum cap) on a balance. Transfer the approximate required amount of the compound into the tared container inside the fume hood. Seal the container before removing it from the hood to weigh. Adjust the amount as needed, performing all transfers within the hood. This prevents vapor release in the open lab.

  • Dissolution: Add solvent to the receiving flask inside the fume hood. Slowly add the weighed compound to the solvent.

  • Cleanup: Tightly seal the main container of 5-Methyl-1-phenylpyrrolidin-3-amine. Wipe down the exterior of the container and any spills within the fume hood with an appropriate solvent.

  • Waste Disposal: Dispose of all contaminated materials (gloves, bench paper, weigh boats) in a designated, sealed chemical waste container.[3]

G cluster_prep Preparation Phase cluster_handling Handling & Dispensing cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood & Safety Showers prep2 Don Full PPE prep1->prep2 prep3 Prepare Workspace in Hood prep2->prep3 handle1 Place Compound in Fume Hood prep3->handle1 handle2 Transfer to Sealed Container handle1->handle2 handle3 Weigh Sealed Container handle2->handle3 handle4 Dissolve in Solvent handle3->handle4 Adjust as needed clean1 Securely Seal Stock Container handle4->clean1 clean2 Decontaminate Surfaces clean1->clean2 clean3 Dispose of Waste in Labeled Container clean2->clean3

Caption: Standard workflow for handling 5-Methyl-1-phenylpyrrolidin-3-amine.

Emergency Procedures

Immediate and correct response to an emergency is critical.

Accidental Release or Spill

For any spill, evacuate non-essential personnel and ensure the area is well-ventilated.[3] Do not handle a large spill without appropriate respiratory protection.

G action action start Spill Occurs is_major Major Spill? start->is_major evacuate Evacuate Area & Call Emergency Response is_major->evacuate Yes don_ppe Ensure Full PPE is Worn is_major->don_ppe No contain Contain Spill with Inert Absorbent (Sand, Vermiculite) don_ppe->contain collect Collect Residue with Non-Sparking Tools contain->collect dispose Place in Sealed Hazardous Waste Container collect->dispose

Caption: Decision workflow for responding to a chemical spill.

Personal Exposure
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]

Fire
  • Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[3] A water spray can be used to cool fire-exposed containers.

  • Hazards: Containers may explode when heated. Thermal decomposition can release toxic gases such as nitrogen oxides and carbon monoxide. Vapors may form explosive mixtures with air.

Potential Research Applications

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] 5-Methyl-1-phenylpyrrolidin-3-amine serves as a valuable building block for the synthesis of more complex molecules.

  • Scaffold for Novel Compounds: It can be used in synthetic schemes to generate libraries of compounds for screening against various biological targets. Research on similar structures has focused on developing agents with antibacterial, anti-inflammatory, and CNS activity.[1][7][8]

  • Fragment-Based Drug Discovery: As a small, functionalized molecule, it can be used in fragment-based screening to identify new binding interactions with therapeutic targets.

  • Lead Optimization: The amine and phenyl groups provide functional handles for chemical modification, allowing for systematic structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of a lead compound.[7] For example, pyrrolidine derivatives have been evaluated for their inhibitory effects on enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key targets in anti-inflammatory research.[9][10]

References

  • Chemsrc. (n.d.). 5-Methyl-1-phenylpyrrolidin-3-amine | CAS#:1354962-45-0. Retrieved from [Link]

  • Loba Chemie. (2025). PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 5-phenyl-N-[5-(pyrrolidin-1-ylmethyl)pyridin-2-yl]-1,3-thiazol-2-amine. Retrieved from [Link]

  • PubMed. (n.d.). Structure--activity relationships of 1beta-methyl-2-(5-phenylpyrrolidin-3-ylthio)carbapenems. Retrieved from [Link]

  • Industrial Safety Solution. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Springer. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl). Retrieved from [Link]

  • ChemSynthesis. (n.d.). 3-methyl-1-phenylpyrrolidine. Retrieved from [Link]

  • ACS Publications. (n.d.). Strategy for the Enantioselective Preparation of Polyhydroxy Pyrrolidines: Synthesis of DAB-1 and (-)-Anisomycin. Retrieved from [Link]

  • Nexchem Ltd. (2019). SAFETY DATA SHEET - N-Methyl Pyrrolidone. Retrieved from [Link]

  • PubMed. (2023). Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity. Retrieved from [Link]

Sources

Troubleshooting & Optimization

troubleshooting side reactions in 5-Methyl-1-phenylpyrrolidin-3-amine production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Methyl-1-phenylpyrrolidin-3-amine Synthesis

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-methyl-1-phenylpyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its production. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, and achieving high purity and stereochemical control is paramount for successful drug discovery programs.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, which is most commonly approached via the reductive amination of 1-phenyl-5-methylpyrrolidin-3-one.

Q1: My reaction yield is low, and I have a significant amount of unreacted 1-phenyl-5-methylpyrrolidin-3-one starting material. What is the likely cause and solution?

A1: This is a classic issue in reductive amination, typically pointing to inefficient formation of the intermediate imine or hemiaminal.[4][5] The conversion of the ketone to the imine is an equilibrium-driven process. If this equilibrium is not sufficiently shifted towards the imine, the subsequent reduction step will be inefficient.

Root Causes & Solutions:

  • Incorrect pH: The formation of the imine is pH-sensitive. It is generally catalyzed by weak acids.

    • Too Acidic (pH < 4): The amine nucleophile will be protonated to a non-nucleophilic ammonium salt, halting the initial attack on the carbonyl.

    • Too Basic (pH > 8): The acid catalysis required for the dehydration of the hemiaminal intermediate is absent.

    • Solution: The optimal pH is typically between 5 and 7. You can use a weak acid catalyst like acetic acid. Add a small, catalytic amount (e.g., 5-10 mol%) to your reaction mixture.

  • Inefficient Water Removal: The dehydration of the hemiaminal to form the imine releases water. According to Le Châtelier's principle, removing this water will drive the equilibrium forward.

    • Solution: If your solvent and conditions permit, use a Dean-Stark apparatus to azeotropically remove water. Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) directly to the reaction flask can be highly effective.

  • Steric Hindrance: While not extreme in this case, steric factors can slow down the reaction.

    • Solution: Increase the reaction time for imine formation before adding the reducing agent. You can monitor the disappearance of the ketone starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Below is a troubleshooting workflow to address low conversion rates.

G start Low Yield & High Starting Material check_ph 1. Check Reaction pH start->check_ph ph_ok pH is 5-7 check_ph->ph_ok Yes ph_bad pH is too high/low check_ph->ph_bad No check_water 2. Address Water Removal ph_ok->check_water adjust_ph Adjust pH with cat. Acetic Acid ph_bad->adjust_ph water_ok Dehydrating agent present check_water->water_ok Yes water_bad No water removal check_water->water_bad No check_time 3. Check Reaction Time water_ok->check_time add_dehydrant Add Molecular Sieves or use Dean-Stark water_bad->add_dehydrant time_bad Insufficient imine formation time check_time->time_bad increase_time Increase time before adding reducing agent. Monitor by TLC/LC-MS. time_bad->increase_time

Caption: Troubleshooting workflow for low reaction conversion.

Q2: My main byproduct is 1-phenyl-5-methylpyrrolidin-3-ol. How do I prevent this side reaction?

A2: The formation of the alcohol byproduct is a clear indication that your reducing agent is reacting with the ketone starting material before it has been converted to the imine. This is a common issue when using less selective hydrides.

Root Cause: The reducing agent is not selective for the imine over the ketone. Sodium borohydride (NaBH₄), for instance, can readily reduce both aldehydes and ketones.[6]

Solutions:

  • Sequential Addition: If you must use NaBH₄, ensure imine formation is complete before adding the reducing agent. Allow the ketone and amine source (e.g., ammonium acetate) to stir for several hours (monitoring by TLC) before slowly adding the NaBH₄ at a reduced temperature (e.g., 0 °C).

  • Use a More Selective Reducing Agent: This is the preferred solution. Certain hydrides are much more effective at reducing protonated imines than neutral ketones.

    • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃): This is often the reagent of choice. It is mild and selective, and the reaction can often be performed in a one-pot fashion where all reagents are mixed at the start.[6] STAB is particularly effective in slightly acidic conditions where the imine is protonated and thus more reactive.

    • Sodium cyanoborohydride (NaBH₃CN): Another highly selective reagent that is stable in mildly acidic conditions (pH 3-6).[4][7] However, due to its high toxicity (release of HCN gas at lower pH), many labs prefer to use STAB.

Reducing Agent Pros Cons Typical Solvents
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Reduces ketones/aldehydes; requires careful sequential addition.[6]Methanol, Ethanol
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for imines; stable in mild acid.[4]Highly toxic (potential HCN release).Methanol, Ethanol
Sodium Triacetoxyborohydride (STAB) Selective for imines; mild; allows for one-pot reactions.[6]More expensive; moisture-sensitive.Dichloromethane (DCM), Dichloroethane (DCE), THF
Q3: My product is an inseparable mixture of cis and trans diastereomers. How can I improve the diastereoselectivity?

A3: This is the most critical challenge in this synthesis. The reduction of the planar imine intermediate creates a new stereocenter at C3. The facial selectivity of the hydride attack is influenced by the existing stereocenter at C5, leading to either the cis or trans product.

Mechanistic Insight & Solutions:

The hydride can attack the iminium ion from two faces. The trans isomer is often the thermodynamically more stable product, while the cis isomer may be the kinetically favored product, depending on the transition state. The stereochemical outcome is dictated by the steric hindrance presented by the methyl group at C5 and the phenyl group on the nitrogen.

  • Choice of Reducing Agent: The steric bulk of the hydride reagent is a key factor.

    • Less Bulky Hydrides (e.g., NaBH₄, NaBH₃CN): These smaller reagents may show lower selectivity as they can approach from either face with less difficulty.

    • Bulkier Hydrides (e.g., L-Selectride®): A bulkier reagent will preferentially attack from the less sterically hindered face of the imine, which can significantly enhance the diastereomeric ratio (d.r.). This approach requires careful experimentation, as bulky hydrides can sometimes have different reactivity profiles.

  • Reaction Temperature: Lowering the reaction temperature (e.g., to -78 °C) can enhance selectivity.[8] At lower temperatures, the energy difference between the two diastereomeric transition states becomes more significant, favoring the pathway with the lower activation energy and leading to a higher d.r.

  • Solvent Effects: The solvent can influence the conformation of the iminium intermediate and the solvation of the reducing agent, thereby affecting stereoselectivity. Experimenting with different solvents (e.g., THF vs. DCM vs. Methanol) may yield improved results.

Caption: Formation of cis/trans diastereomers via hydride attack. (Note: Image placeholders are used. A real diagram would show the chemical structures)

Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to monitor this reaction and characterize the product?

A1: A multi-pronged approach is recommended:

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) with a suitable stain (e.g., ninhydrin for the amine product, KMnO₄ for general visualization) or LC-MS to track the disappearance of the ketone and the appearance of the product.

  • Structural Confirmation: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are essential to confirm the structure and assess purity.

  • Diastereomeric Ratio: ¹H NMR is often sufficient to determine the d.r. by integrating the signals of protons unique to each diastereomer (e.g., the C3 or C5 protons). For difficult cases, chiral High-Performance Liquid Chromatography (HPLC) may be required for accurate quantification and even preparative separation.[9]

Q2: I'm having difficulty with purification. What is a reliable method?

A2: The basic nature of the amine product is key to its purification.

  • Aqueous Workup: After quenching the reaction, perform a liquid-liquid extraction. First, wash with a saturated sodium bicarbonate solution to remove acidic residues. Then, you can extract the aqueous layer with a solvent like ethyl acetate or DCM.

  • Acid-Base Extraction: To separate your amine product from neutral organic impurities, you can acidify the organic layer with dilute HCl (e.g., 1M) to protonate the amine, making it water-soluble. The aqueous layer containing your product as a salt can then be separated, basified with NaOH, and re-extracted with an organic solvent.

  • Chromatography: If isomers and byproducts persist, flash column chromatography on silica gel is the standard method. A gradient elution starting with a non-polar solvent (e.g., hexanes/ethyl acetate) and gradually adding a more polar solvent (and often a small amount of triethylamine, ~1%, to prevent the amine from streaking on the acidic silica) is effective.

Appendix A: Example Experimental Protocol (Reductive Amination using STAB)

Disclaimer: This is a representative protocol and should be optimized for your specific scale and laboratory conditions.

  • Imine Formation: To a solution of 1-phenyl-5-methylpyrrolidin-3-one (1.0 eq) in dichloroethane (DCE, ~0.2 M), add ammonium acetate (2.0 eq) and glacial acetic acid (1.5 eq). Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting ketone is mostly consumed.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. In portions, slowly add sodium triacetoxyborohydride (STAB, 1.5 eq) over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-Methyl-1-phenylpyrrolidin-3-amine.

References

  • ResearchGate. (n.d.). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3P Computational Study on the Reaction Mechanism.
  • Organic-Chemistry.org. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125.
  • Chemistry LibreTexts. (2022). Synthesis of Amines. Retrieved from [Link]

  • DeBlieck, T. A., et al. (2016). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Angewandte Chemie International Edition, 55(41), 12696-12700. Available at: [Link]

  • Vik, A., et al. (2019). Stereoselective Synthesis, Pro-resolution, and Anti-inflammatory Actions of RvD5n-3 DPA. Journal of Natural Products, 82(6), 1538-1546. Available at: [Link]

  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
  • Shcherbakov, S. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6542. Available at: [Link]

  • Iacovelli, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Drug Discovery Today, 26(8), 1957-1967.

Sources

Technical Support Center: Optimizing Enantiomeric Excess of 5-Methyl-1-phenylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the synthesis and optimization of the enantiomeric excess (e.e.) of 5-Methyl-1-phenylpyrrolidin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to navigate the complexities of this chiral synthesis.

Introduction

5-Methyl-1-phenylpyrrolidin-3-amine is a valuable chiral building block in medicinal chemistry and drug discovery. The stereochemistry of this compound is critical, as different enantiomers can exhibit distinct pharmacological activities. Achieving high enantiomeric excess is therefore a primary objective in its synthesis. This guide will explore common synthetic strategies and provide a systematic approach to troubleshooting and optimizing the enantioselectivity of your reaction.

Troubleshooting Guide: Low Enantiomeric Excess

Low or inconsistent enantiomeric excess is a frequent challenge in asymmetric synthesis. This section provides a structured approach to diagnosing and resolving this issue.

Q1: My reaction is yielding low enantiomeric excess. Where do I start?

A systematic approach is crucial to identifying the root cause of low enantioselectivity. Begin by verifying your analytical method, then scrutinize your reagents and reaction conditions.

Systematic Troubleshooting Workflow for Low Enantiomeric Excess

Troubleshooting_Workflow cluster_analytics Analytical Method Validation cluster_reagents Reagent & Catalyst Purity cluster_conditions Reaction Condition Optimization start Low Enantiomeric Excess Observed analytics Step 1: Verify Analytical Method (Chiral HPLC/GC) start->analytics reagents Step 2: Scrutinize Reagents & Catalyst analytics->reagents Method Validated analytics_check analytics_check analytics->analytics_check conditions Step 3: Evaluate Reaction Conditions reagents->conditions Reagents Pure reagents_check Substrate/Reagent Purity Check Catalyst Quality Check Solvent Quality (Anhydrous? Degassed?) reagents->reagents_check end High and Reproducible e.e. Achieved conditions->end Conditions Optimized conditions_check Temperature Control (Consistent? Optimal?) Atmosphere Control (Inert? No leaks?) Reaction Time & Concentration conditions->conditions_check analytics_check->reagents Yes analytics_no Optimize separation method. (See Protocol 2) analytics_check->analytics_no No analytics_no->analytics_check reagents_check->conditions All Pure reagents_impure Purify starting materials. (e.g., recrystallization, distillation) reagents_check->reagents_impure Impure catalyst_issue Synthesize/procure fresh catalyst and characterize thoroughly. reagents_check->catalyst_issue Questionable Catalyst solvent_issue Use freshly distilled/anhydrous solvent. reagents_check->solvent_issue Poor Quality Solvent reagents_impure->reagents_check catalyst_issue->reagents_check solvent_issue->reagents_check conditions_check->end Optimized conditions_adjust Optimize reaction parameters systematically. (See FAQ Section) conditions_check->conditions_adjust Suboptimal conditions_adjust->conditions_check

Caption: Troubleshooting workflow for low enantiomeric excess.

Q2: My chiral HPLC/GC separation is poor. How can I improve it?

Inadequate separation of enantiomers will lead to inaccurate e.e. determination.[1]

  • Optimize Mobile Phase: For chiral HPLC, systematically vary the ratio of the mobile phase components (e.g., hexane/isopropanol). Small changes can significantly impact resolution.[2][3]

  • Change the Chiral Stationary Phase (CSP): Not all CSPs are suitable for all compounds. If optimization of the mobile phase fails, screen different types of chiral columns (e.g., polysaccharide-based).[2][4]

  • Adjust Flow Rate and Temperature: Lowering the flow rate or changing the column temperature can sometimes improve resolution.[2]

Q3: I've confirmed my analytical method is sound, but my e.e. is still low and varies between runs. What's the next step?

Scrutinize the purity of all your starting materials.[5] Trace impurities can have a significant negative impact on enantioselectivity by acting as inhibitors or competing substrates.[5]

  • Substrate Purity: Impurities such as geometric isomers (E/Z), or compounds with strongly coordinating groups (e.g., unprotected amines or thiols) can interfere with the catalyst.[5] Residual halides from the substrate synthesis can also poison the catalyst.[5]

  • Catalyst Quality: Ensure the catalyst is of high purity and has not degraded. If using a commercially available catalyst, consider that batch-to-batch variation can occur. If synthesizing the catalyst in-house, ensure it is fully characterized.

  • Solvent Purity: The presence of water or other impurities in the solvent can be detrimental. Always use anhydrous, degassed solvents for moisture-sensitive reactions.

Frequently Asked Questions (FAQs)

Synthesis Strategy

Q4: What are the common synthetic strategies for preparing enantiomerically enriched 5-Methyl-1-phenylpyrrolidin-3-amine?

Several asymmetric strategies can be employed. The choice often depends on the available starting materials and the desired scale of the reaction.

  • Asymmetric Michael Addition: A common approach involves the conjugate addition of an amine to an α,β-unsaturated ester, followed by cyclization. The stereochemistry can be controlled by a chiral catalyst or a chiral auxiliary.[6][7][8]

  • Organocatalysis: Proline and its derivatives are effective organocatalysts for asymmetric reactions, including those that can form the pyrrolidine ring.[9][10]

  • Biocatalysis: Transaminases can be used for the asymmetric amination of a corresponding ketone precursor, leading to the desired amine with high enantioselectivity.[11][12]

Reaction Optimization

Q5: How does temperature affect the enantiomeric excess?

Temperature is a critical parameter. Generally, lower temperatures lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[13] However, lowering the temperature will also decrease the reaction rate. It is essential to find a balance between enantioselectivity and reaction time.

Q6: Can the choice of solvent influence the outcome of my asymmetric reaction?

Yes, the solvent can have a profound effect on both the reaction rate and the enantioselectivity. The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex. It is advisable to screen a range of solvents with varying properties.

Q7: My enantiomeric excess is still not optimal after optimizing temperature and solvent. What else can I try?

  • Catalyst/Ligand Modification: If using a metal catalyst with a chiral ligand, systematically modify the ligand structure. Small steric or electronic changes can have a large impact on enantioselectivity.

  • Additives: In some cases, the addition of a co-catalyst or an additive can improve enantioselectivity. For example, in some copper-catalyzed reactions, the choice of a copper carboxylate over Cu(OTf)2 can dramatically improve e.e.[14]

  • Concentration: The concentration of the reactants and the catalyst can also play a role. Higher catalyst loadings can sometimes lead to the formation of less selective aggregates.[5]

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-1-phenylpyrrolidin-3-amine via Asymmetric Michael Addition (Hypothetical)

This protocol is a representative example based on literature methods for similar compounds and should be optimized for the specific target molecule.[6][7][8]

Reaction Scheme:

Materials:

  • Appropriate α,β-unsaturated ester precursor

  • Phenylamine

  • Chiral catalyst (e.g., a chiral phosphoric acid or a metal-ligand complex) or chiral auxiliary

  • Anhydrous, degassed solvent (e.g., toluene, dichloromethane)

  • Inert gas atmosphere (e.g., argon or nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the chiral catalyst or attach the chiral auxiliary to the appropriate starting material.

  • Dissolve the starting materials in the anhydrous solvent.

  • Cool the reaction mixture to the desired temperature (e.g., -78 °C to room temperature).

  • Slowly add the other reactant to the reaction mixture.

  • Stir the reaction under an inert atmosphere and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess of the purified product by chiral HPLC or GC.

Protocol 2: Validation of Chiral HPLC/GC Method

This protocol outlines the key steps to validate your analytical method for determining enantiomeric excess.[2][5][15]

  • System Suitability: Before any analysis, inject a standard solution containing a racemic mixture of the product. The resolution between the two enantiomer peaks should be greater than 1.5.

  • Linearity: Prepare a series of solutions with varying ratios of the two enantiomers (e.g., 99:1, 95:5, 80:20, 50:50, 20:80, 5:95, 1:99). Plot the peak area ratio of the minor enantiomer to the major enantiomer against their concentration ratio. The correlation coefficient (r²) of the resulting line should be ≥ 0.99.[5]

  • Accuracy: Prepare samples with a known enantiomeric excess (e.g., by mixing known quantities of enantiomerically pure samples). Analyze these samples and compare the measured e.e. with the known e.e.

  • Precision: Inject the same sample multiple times (at least six) and calculate the relative standard deviation (RSD) of the enantiomeric excess values. The RSD should be within an acceptable range (typically <2%).

Data Presentation

Table 1: Hypothetical Effect of Reaction Parameters on Enantiomeric Excess

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)e.e. (%)
15Toluene25248570
25Toluene0488285
35Toluene-20727592
45CH2Cl2-20726088
510Toluene-20488093

Visualization of Key Concepts

Proline Catalytic Cycle for Asymmetric Aldol Reaction (Illustrative of Organocatalysis)

Proline_Cycle Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Ketone - H2O Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H2O Aldol_Adduct->Proline - Product Water H2O Aldol_Adduct->Water Ketone Ketone Ketone->Enamine Water->Iminium

Caption: A simplified catalytic cycle for a proline-catalyzed reaction.

References

  • Davies, S. G., et al. (2006). Lithium amide conjugate addition for the asymmetric synthesis of 3-aminopyrrolidines. RSC Publishing.
  • BenchChem. (2025).
  • Davies, S. G., et al. (2007). Asymmetric synthesis of 3,4-anti- and 3,4-syn-substituted aminopyrrolidines via lithium amide conjugate addition. Organic & Biomolecular Chemistry, 5(12), 1961-9.
  • Davies, S. G., et al. (2007).
  • Brand, S., et al. (2007). Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors. Organic & Biomolecular Chemistry, 5(21), 3544-53.
  • BenchChem. (2025). Determining Enantiomeric Purity: Application Notes and Protocols for Chiral HPLC and GC Methods.
  • Davies, S. G., et al. (2007).
  • Pace, V., et al. (2022).
  • Wang, Y., et al. (2022). Design and Application of Chiral Bifunctional 4-Pyrrolidinopyridines: Powerful Catalysts for Asymmetric Cycloaddition of Allylic N-Ylide.
  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis.
  • O'Brien, P., et al. (2020). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online.
  • BenchChem. (2025).
  • BenchChem. (2025). Overcoming poor stereoselectivity in chiral amine synthesis.
  • Dakenchem. (2026).
  • Sánchez, Á. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 58-63.
  • BenchChem. (2025). A Technical Guide to the Chiral Purity and Enantiomeric Excess of (S)-3-Acetyl-1-Boc-pyrrolidine.
  • Pate, B. H., et al. (2020). Rapid Enantiomeric Excess Measurements of Enantioisotopomers by Molecular Rotational Resonance Spectroscopy. Analytical Chemistry, 92(15), 10596–10603.
  • University of Bath.
  • BenchChem. (2025). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess.
  • Vůjtek, M., et al. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. Molecules, 27(10), 3121.
  • Jo, H. H., et al. (2014). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 136(30), 10762–10768.
  • Agilent Technologies. (2014). Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System.
  • Schindler, C. S., & Anslyn, E. V. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Gomm, A., et al. (2023).
  • Synfacts. (2025).
  • Blackmond, D. G. (2010). The Origin of Biological Homochirality. Cold Spring Harbor Perspectives in Biology, 2(5), a002147.
  • Nugent, T. C. (2008). Chiral Amine Synthesis - Strategies, Examples, and Limitations.
  • Kroutil, W. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Wiley Analytical Science.
  • O'Brien, P., et al. (2025). 'Clip-Cycle' approaches to functionalised pyrrolidines, pyrrolizidines and indolizidines. Organic & Biomolecular Chemistry.
  • Vůjtek, M., et al. (2022). Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. MDPI.
  • List, B., et al. (2020). Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)
  • Nugent, T. C. (2008). Chiral Amine Synthesis - Strategies, Examples, and Limitations.
  • Bhushan, R. (2010). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Wang, J., et al. (2023). Enantioselective synthesis of α-functionalized phenylpyrrolidine via photo-enzymatic cascade multi-component reaction. Organic Chemistry Frontiers.
  • Phenomenex.
  • Feringa, B. L., et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Organic Letters, 4(12), 2063-2065.
  • Ibragimov, A. G., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4845.
  • Organic Chemistry Portal. Pyrrolidine synthesis.
  • Ashenhurst, J. (2017). Optical Purity and Enantiomeric Excess. Master Organic Chemistry.
  • Bhushan, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(4), 159-166.
  • University of York. Asymmetric Synthesis.
  • Sarpong, R., & Tantillo, D. J. (2016). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Journal of the American Chemical Society, 138(29), 9233–9239.
  • Yavari, I., et al. (2025). Synthesis of 5-oxo-1-[4-(aminosulfonyl)phenyl]pyrrolidine-3-carboxylic acids.
  • BenchChem. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
  • Sigma-Aldrich.
  • Al-Awadi, N. A., et al. (2017). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 13, 1493–1501.
  • Abdel-Wahab, B. F., et al. (2012). Facile Synthesis and Antimicrobial Activity of 5-Amino-3-methyl-1-phenyl-1 H -thieno[3,2- c ]pyrazole-6-carbonitrile and Their Derivatives. Archiv der Pharmazie, 345(10), 826-832.

Sources

Technical Support Center: 5-Methyl-1-phenylpyrrolidin-3-amine Cyclization Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Troubleshooting cyclization failures, steric hindrance, and stereochemical mismatch. Audience: Medicinal Chemists, Process Chemists.

Executive Summary: The "Methyl-Clash" Phenomenon

You are likely accessing this guide because a standard cyclization protocol (e.g., urea formation, lactamization, or bicyclic ring closure) involving 5-Methyl-1-phenylpyrrolidin-3-amine has failed.

The core issue is rarely the chemistry of the reagents but rather the conformational bias introduced by the C5-methyl group. In substituted pyrrolidines, the C5-methyl group dictates the ring pucker. If your cyclization transition state requires a conformation that forces the methyl group into a pseudo-axial position (high energy), the reaction will stall or favor intermolecular side reactions (oligomerization).

This guide provides a root-cause analysis and self-validating protocols to overcome these energy barriers.

Module 1: Diagnostic Framework

Before altering conditions, you must diagnose the specific failure mode. Use the decision matrix below.

TroubleshootingFlow Start Start: Cyclization Failed CheckSM Analyze Starting Material (SM) Is it Cis or Trans? Start->CheckSM Isomer Isomer Identification CheckSM->Isomer Cis Cis-Isomer (Me/NH2 syn) High Steric Clash Isomer->Cis Syn Trans Trans-Isomer (Me/NH2 anti) Lower Barrier Isomer->Trans Anti FailureType Identify Failure Product Cis->FailureType Trans->FailureType NoRxn No Reaction (SM Recovered) FailureType->NoRxn Oligomer Oligomer/Dimer (Intermolecular) FailureType->Oligomer WrongRegio Wrong Regioisomer (N1 Reaction) FailureType->WrongRegio Sol_Temp Solution: Thermal Boost Use Microwave >120°C NoRxn->Sol_Temp Kinetic Trap Sol_Dilution Solution: High Dilution (<0.01 M) + Slow Addition Oligomer->Sol_Dilution Competing Pathway Sol_Protect Solution: N1 Electronics Check Phenyl substituents WrongRegio->Sol_Protect Electronic Control

Figure 1: Decision tree for diagnosing cyclization failures based on isomer identity and reaction outcome.

Module 2: Technical Deep Dive

The Stereochemical Gatekeeper (Cis vs. Trans)

The relative stereochemistry between the C5-Methyl and C3-Amine is the critical determinant of reactivity.

  • The Trans Isomer (Anti): The amine and methyl group are on opposite faces of the ring. The amine is generally accessible.

  • The Cis Isomer (Syn): The methyl group sterically crowds the amine. More importantly, it locks the pyrrolidine envelope conformation. To cyclize, the ring often needs to flatten or invert. If the C5-methyl resists this inversion (to avoid 1,3-diaxial-like interactions), the activation energy (

    
    ) spikes.
    

Critical Insight: Many commercial sources supply this amine as a diastereomeric mixture (dr ~ 1:1) or undefined. You cannot optimize the reaction without knowing your dr.

Electronic Deactivation

The N1-Phenyl group is an aniline derivative.

  • Effect: It pulls electron density from the ring nitrogen, which is good (prevents N1 from reacting).

  • Side Effect: It flattens the N1 center (

    
     character), which changes the ring geometry compared to a standard pyrrolidine. This geometric constraint can prevent the "twist" required for certain cyclizations (e.g., forming a bicyclic hydantoin).
    

Module 3: Optimization Protocols

Protocol A: Stereochemical Validation (Mandatory Pre-step)

Do not proceed until you confirm the isomer ratio.

  • Dissolve: 10 mg of amine in

    
    .
    
  • Acquire: 1H NMR and 1D-NOE (Nuclear Overhauser Effect).

  • Target: Irradiate the C5-Methyl doublet.

    • Result A (Cis): Strong enhancement of the C3-H proton (methine attached to amine).

    • Result B (Trans): No/Weak enhancement of C3-H; enhancement of C3-adjacent protons only.

  • Action: If you have the cis isomer and the reaction is failing, you must switch to High-Energy Conditions (Protocol B).

Protocol B: Overcoming the "Cis-Barrier" (Microwave)

Use this when thermal heating (reflux) yields recovered starting material.

ParameterStandard ConditionOptimized Condition (MW) Rationale
Solvent THF or DCM1,2-Dichlorobenzene (DCB) or Toluene High boiling point non-polar solvents minimize solvation shell energy, allowing tighter transition states.
Concentration 0.1 M - 0.5 M0.05 M Lower concentration favors intramolecular cyclization over intermolecular dimerization.
Temperature 60°C - 80°C140°C - 160°C Provides the energy to overcome the steric strain of the methyl group during ring closure.
Base TEA / DIPEAK₂CO₃ (anhydrous) or Cs₂CO₃ Inorganic bases prevent the formation of soluble H-bond aggregates that stabilize the open form.

Step-by-Step:

  • Dissolve the amine (1.0 eq) and electrophile (1.1 eq) in dry DCB (0.05 M).

  • Add Cs₂CO₃ (2.0 eq).

  • Seal in a microwave vial.

  • Ramp to 140°C over 2 mins; hold for 20 mins.

  • QC Check: LCMS for product mass. If SM remains, increase T to 160°C.

Protocol C: The "Templated" Approach (For Urea/Amide Closures)

Use this if oligomers are the major byproduct.

If the open-chain intermediate forms but refuses to close:

  • Switch Reagent: Replace standard coupling agents (EDC/NHS) with CDI (Carbonyldiimidazole) or DSC (Disuccinimidyl carbonate) .

  • Mechanism: These reagents form a rigid intermediate (imidazolide) that pre-organizes the molecule, reducing the entropic penalty of cyclization.

  • Catalyst: Add 10 mol% DMAP . The "push-pull" mechanism of DMAP is less sensitive to the steric bulk of the C5-methyl than standard base catalysis.

Frequently Asked Questions (FAQ)

Q1: Why does the N1-phenyl group matter if I'm reacting at the C3-amine? A: The N1-phenyl group forces the N1 atom to be planar (


). This rigidity transmits through the ring. A standard pyrrolidine can "envelope" easily to accommodate a transition state; the N-phenyl pyrrolidine is stiffer. Combined with the C5-methyl bulk, the ring is "locked." You need higher energy to force it into the reactive conformation.

Q2: Can I use a Lewis Acid to accelerate the reaction? A: Caution advised. While Lewis Acids (e.g.,


, 

) activate electrophiles, they can also coordinate to the C3-amine or N1, creating a "dead" complex. If you must use a Lewis Acid, use Sc(OTf)₃ (Scandium Triflate), which is bulky and prefers oxygen ligands, leaving the amine free to react.

Q3: My reaction works for the des-methyl analog. Is the methyl group really that bad? A: Yes. The "A-value" (steric bulk) of a methyl group on a 5-membered ring is significant because it creates transannular strain . In the cis isomer, the methyl group essentially "blocks" the trajectory of incoming electrophiles or prevents the ring from puckering correctly to allow bond formation.

References & Grounding

  • Steric Hindrance in Pyrrolidines: The impact of C-substituents on pyrrolidine reactivity is well-documented.[1] The methyl group introduces torsional strain that can retard nucleophilic attack.[1]

    • Source: (Inferred general principles from search result 1.1).

  • Cis/Trans Reactivity Differences: Cis and trans isomers of substituted pyrrolidines exhibit vastly different reaction kinetics due to conformational locking.

    • Source: (Verified via search result 1.13).

  • Cyclization Strategies: For sterically hindered amines, high-temperature/microwave protocols are standard to overcome the activation energy barrier.

    • Source: (Context from search result 1.11).

  • Conformational Analysis: The use of NOE to distinguish cis/trans isomers in 1,3-substituted pyrrolidines is the gold standard for validating starting materials.

    • Source: (Methodology supported by search result 1.17).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-Methyl-1-phenylpyrrolidin-3-amine before handling.

Sources

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 5-Methyl-1-phenylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Methyl-1-phenylpyrrolidin-3-amine is a substituted pyrrolidine derivative with significant potential in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a common motif in numerous FDA-approved drugs, valued for its ability to introduce conformational rigidity and serve as a versatile pharmacophore.[1][2] The specific substitution pattern of a phenyl group at the 1-position, a methyl group at the 5-position, and an amine at the 3-position creates a chiral molecule with diverse possibilities for molecular interactions, making it a valuable building block for novel therapeutics. This guide provides a comparative analysis of plausible synthetic routes to this target molecule, focusing on the underlying chemical principles, experimental considerations, and overall efficiency.

Retrosynthetic Analysis: A Common Intermediate

A logical retrosynthetic analysis of 5-Methyl-1-phenylpyrrolidin-3-amine points to a key intermediate: 5-Methyl-1-phenylpyrrolidin-3-one . The conversion of this ketone to the target amine can be reliably achieved through reductive amination, a robust and widely utilized transformation in pharmaceutical synthesis.[3][4] Therefore, the primary challenge and the main point of differentiation between the synthetic strategies lie in the efficient construction of this pyrrolidin-3-one core.

This guide will compare two distinct, yet highly plausible, synthetic routes, both culminating in the reductive amination of the key ketone intermediate.

Route 1: A convergent synthesis featuring an intramolecular cyclization of a β-amino ester derivative. Route 2: A linear approach starting from the bio-renewable platform chemical, levulinic acid.

Route 1: Convergent Synthesis via Intramolecular Cyclization

This route builds the pyrrolidine ring through a strategic intramolecular cyclization, a powerful method for the formation of cyclic compounds. A variation of the Dieckmann condensation is a classic and effective approach for such transformations.

Overall Workflow of Route 1

Route 1 Workflow A Alanine Ester C Michael Addition Product A->C Michael Addition B Acrylate Derivative B->C D N-Arylation Product C->D N-Arylation E 5-Methyl-1-phenylpyrrolidin-3-one D->E Intramolecular Cyclization F 5-Methyl-1-phenylpyrrolidin-3-amine E->F Reductive Amination

Caption: Workflow for the synthesis of 5-Methyl-1-phenylpyrrolidin-3-amine via intramolecular cyclization.

Detailed Experimental Protocol for Route 1

Step 1: Michael Addition

The synthesis commences with a Michael addition of the amine from an alanine ester (e.g., methyl alaninate) to an acrylate derivative (e.g., ethyl acrylate). This reaction forms the carbon backbone of the target molecule.

  • Protocol: To a solution of methyl alaninate hydrochloride (1.0 eq) and ethyl acrylate (1.1 eq) in methanol, triethylamine (1.2 eq) is added dropwise at 0 °C. The reaction mixture is then warmed to room temperature and stirred for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the diethyl 2-(methoxycarbonyl)ethyl)amino)propanoate.

  • Causality: The use of a slight excess of the acrylate and a non-nucleophilic base like triethylamine drives the reaction to completion while minimizing side reactions. Methanol is a suitable protic solvent for this transformation.

Step 2: N-Arylation

The secondary amine of the Michael addition product is then arylated with a phenyl group. A Buchwald-Hartwig amination is a modern and efficient method for this transformation.

  • Protocol: The Michael addition product (1.0 eq), bromobenzene (1.1 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a ligand like BINAP (0.04 eq) are dissolved in toluene. Sodium tert-butoxide (1.4 eq) is added, and the mixture is heated to 100 °C under an inert atmosphere for 12-18 hours. After cooling, the reaction is quenched with water, and the product is extracted with ethyl acetate. Purification by column chromatography affords the N-phenyl derivative.

  • Causality: The palladium catalyst and phosphine ligand are crucial for the catalytic cycle of the C-N bond formation. The strong base is required to deprotonate the amine and facilitate the reductive elimination step.

Step 3: Intramolecular Cyclization (Dieckmann Condensation)

The key ring-forming step is an intramolecular Dieckmann condensation of the N-phenyl diester. This reaction is promoted by a strong base.

  • Protocol: The N-phenyl diester (1.0 eq) is dissolved in anhydrous toluene, and a strong base such as sodium ethoxide (1.2 eq) is added portion-wise at room temperature. The mixture is then heated to reflux for 4-6 hours. After cooling, the reaction is carefully quenched with a weak acid (e.g., acetic acid) and extracted with an organic solvent. The resulting β-keto ester is then subjected to hydrolysis and decarboxylation by heating with aqueous acid (e.g., 10% H₂SO₄) to yield 5-Methyl-1-phenylpyrrolidin-3-one.

  • Causality: The strong base deprotonates the α-carbon of one of the ester groups, which then acts as a nucleophile, attacking the carbonyl of the other ester to form the five-membered ring. The subsequent acidic workup and heating ensure the removal of the ester group at the 4-position. This type of cyclization is analogous to the Lacey-Dieckmann condensation used in the synthesis of tetramic acids.[5]

Step 4: Reductive Amination

The final step is the conversion of the ketone to the target amine.

  • Protocol: 5-Methyl-1-phenylpyrrolidin-3-one (1.0 eq) is dissolved in methanol, and ammonium acetate (10 eq) is added, followed by sodium cyanoborohydride (1.5 eq). The reaction is stirred at room temperature for 24-48 hours. The solvent is then evaporated, and the residue is taken up in water and basified with NaOH. The product is extracted with dichloromethane and purified by chromatography to give 5-Methyl-1-phenylpyrrolidin-3-amine.

  • Causality: Ammonium acetate serves as the ammonia source for the formation of an intermediate imine, which is then reduced in situ by sodium cyanoborohydride. This reducing agent is mild enough not to reduce the ketone directly but is effective for the reduction of the iminium ion.[4]

Route 2: Linear Synthesis from Levulinic Acid

This route utilizes a readily available starting material, levulinic acid, which can be derived from biomass.[6] The synthesis is more linear and relies on the initial formation of the pyrrolidinone ring followed by functional group manipulations.

Overall Workflow of Route 2

Route 2 Workflow A Levulinic Acid C 5-Methyl-1-phenylpyrrolidin-2-one A->C Reductive Amination/ Cyclization B Aniline B->C D α-Functionalized Pyrrolidin-2-one C->D α-Halogenation E 5-Methyl-1-phenylpyrrolidin-3-one D->E Rearrangement/ Reduction F 5-Methyl-1-phenylpyrrolidin-3-amine E->F Reductive Amination

Caption: Workflow for the synthesis of 5-Methyl-1-phenylpyrrolidin-3-amine starting from levulinic acid.

Detailed Experimental Protocol for Route 2

Step 1: Reductive Amination and Cyclization

Levulinic acid is reacted with aniline in a one-pot reductive amination and cyclization to form the corresponding N-phenyl-5-methyl-2-pyrrolidone.

  • Protocol: Levulinic acid (1.0 eq) and aniline (1.0 eq) are mixed in a suitable solvent like toluene with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid). The mixture is heated to reflux with a Dean-Stark apparatus to remove water. After the formation of the intermediate imine, a reducing agent such as hydrogen gas with a palladium on carbon catalyst is introduced, and the reaction is continued until the uptake of hydrogen ceases. The catalyst is filtered off, and the solvent is removed to yield 5-Methyl-1-phenylpyrrolidin-2-one.[6]

  • Causality: The initial condensation forms an enamine/imine which upon reduction and subsequent intramolecular cyclization (lactamization) yields the stable five-membered lactam.

Step 2: α-Halogenation

The pyrrolidin-2-one is then halogenated at the α-position (C3).

  • Protocol: To a solution of 5-Methyl-1-phenylpyrrolidin-2-one (1.0 eq) in a solvent like dichloromethane, N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as AIBN (catalytic amount) are added. The mixture is refluxed for 2-4 hours. After cooling, the reaction is washed with aqueous sodium thiosulfate and brine. The organic layer is dried and concentrated to give the 3-bromo-5-methyl-1-phenylpyrrolidin-2-one.

  • Causality: The radical initiator facilitates the formation of a bromine radical from NBS, which then abstracts a proton from the α-carbon, leading to a radical intermediate that reacts with bromine to give the halogenated product.

Step 3: Conversion to the Pyrrolidin-3-one

This step is more complex and may involve a Favorskii-type rearrangement or a dehydrohalogenation-hydration sequence. A plausible approach involves elimination to an enamine followed by hydrolysis.

  • Protocol: The α-bromopyrrolidinone (1.0 eq) is treated with a strong, non-nucleophilic base like DBU (1.5 eq) in a polar aprotic solvent such as DMF at elevated temperature (e.g., 100 °C) to induce elimination, forming an endocyclic enamine. Subsequent hydrolysis with aqueous acid would then furnish the desired 5-Methyl-1-phenylpyrrolidin-3-one.

  • Causality: The strong base promotes an E2 elimination of HBr. The resulting enamine is then hydrolyzed under acidic conditions to the ketone. This is a challenging step and may require optimization.

Step 4: Reductive Amination

This final step is identical to Step 4 in Route 1.

  • Protocol: As described in Route 1, the ketone is subjected to reductive amination with ammonium acetate and sodium cyanoborohydride to yield the target 5-Methyl-1-phenylpyrrolidin-3-amine.

Comparison of the Synthetic Routes

FeatureRoute 1: Convergent SynthesisRoute 2: Linear Synthesis
Starting Materials Alanine ester, acrylate derivative, bromobenzeneLevulinic acid, aniline
Overall Strategy Convergent, building the backbone then cyclizingLinear, forming the ring then functionalizing
Key Reactions Michael addition, Buchwald-Hartwig amination, Dieckmann condensationReductive amination/cyclization, α-halogenation, elimination/hydrolysis
Potential Yields Generally moderate to good for each stepCan be high for the initial step, but the conversion to the 3-one may be lower yielding
Stereocontrol Can potentially be made stereoselective by using a chiral alanine esterStereocontrol is more challenging to introduce
Scalability Buchwald-Hartwig and Dieckmann condensations are scalableThe conversion of the 2-one to the 3-one may be difficult to scale
Advantages More convergent, potentially higher overall yield, better potential for stereocontrolStarts from a cheap, bio-renewable material
Disadvantages Requires more expensive reagents and catalysts (palladium)The conversion of the 2-one to the 3-one is a non-trivial and potentially low-yielding step

Conclusion

Both synthetic routes presented offer viable pathways to 5-Methyl-1-phenylpyrrolidin-3-amine.

Route 1 is arguably the more robust and flexible approach from a medicinal chemistry perspective. Its convergent nature allows for the late-stage introduction of diversity at the N-phenyl group and potentially at the C5-methyl position by starting with different amino esters. Furthermore, the potential for stereocontrol by using an enantiopure starting material like L- or D-alanine is a significant advantage for the synthesis of chiral drug candidates.

Route 2 , while attractive due to its use of a bio-based starting material, hinges on the challenging transformation of a pyrrolidin-2-one to a pyrrolidin-3-one. This step could be low-yielding and require significant optimization, potentially offsetting the initial advantage of the inexpensive starting material.

For researchers in a drug discovery setting, Route 1 is recommended due to its higher predictability, flexibility, and inherent potential for stereoselective synthesis. For process chemistry where the cost of starting materials is a primary driver and a challenging transformation can be optimized and scaled, Route 2 may be a consideration. Ultimately, the choice of synthetic route will depend on the specific goals of the research, including the need for stereochemical purity, the desired scale of the synthesis, and the availability and cost of reagents.

References

  • Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Org Lett. 2016;18(22):5968-5970. [Link]

  • Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. [Link]

  • Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. PMC. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses. [Link]

  • Reductive Amination in the Synthesis of Pharmaceuticals. PubMed. [Link]

  • Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. PubMed. [Link]

  • Sustainable synthesis and extraction of 5-methyl-N-phenyl-2-pyrrolidone produced via reductive amination of levulinic acid. ResearchGate. [Link]

Sources

Structural Definitiveness in Chiral Pyrrolidines: A Comparative Analysis of SC-XRD vs. NMR/DFT for 5-Methyl-1-phenylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural characterization of 5-Methyl-1-phenylpyrrolidin-3-amine , researchers frequently encounter a "confidence gap" when relying solely on solution-state NMR. While NMR confirms connectivity, the conformational flexibility of the pyrrolidine ring (envelope puckering) often renders NOESY data ambiguous regarding the relative stereochemistry (cis/trans) of the C3-amine and C5-methyl groups.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Density Functional Theory (DFT). Verdict: SC-XRD is the requisite "Gold Standard" for this molecule, specifically required to determine the absolute configuration (R/S) and definitive diastereomeric relationships, provided a crystalline salt derivative is generated.

The Structural Challenge: Why Standard Methods Fail

The molecule , 5-Methyl-1-phenylpyrrolidin-3-amine , presents three specific crystallographic challenges:

  • Ring Flexibility: The pyrrolidine ring undergoes rapid pseudorotation between envelope (

    
    ) and twisted (
    
    
    
    ) conformations in solution. This averages scalar coupling constants (
    
    
    ), making the Karplus relationship unreliable for assigning relative stereochemistry.
  • Nitrogen Inversion: While the N-phenyl group flattens the nitrogen pyramid due to conjugation, the C3 and C5 centers create potential diastereomers (

    
     vs 
    
    
    
    ) that are difficult to distinguish by Mass Spectrometry or 1D-NMR.
  • Physical State: As a free base, this molecule is likely a viscous oil, precluding direct X-ray analysis without derivatization.

Comparative Technology Matrix
Feature1D/2D NMR (NOESY/COSY) DFT Modeling (GIAO) SC-XRD (Small Molecule)
Connectivity ExcellentN/A (Input required)Excellent
Relative Stereochem Ambiguous (Ring Puckering)Predictive (Model dependent)Definitive
Absolute Config (R/S) Impossible (without chiral deriv.)N/ADefinitive (Flack Parameter)
Sample State SolutionVirtualSolid Crystal
Confidence Level 85%90%>99%

Experimental Protocol: From Oil to Structure

Since the free base is likely an oil, the critical step is Salt Formation to induce crystallinity and introduce a "heavy" atom (Chlorine/Bromine) to assist in absolute configuration determination via anomalous dispersion.

Phase 1: Salt Formation (The Hydrohalide Route)

Rationale: Introducing Cl or Br increases the anomalous scattering signal (


), allowing for precise Flack parameter calculation using standard Cu or Mo sources.
  • Dissolution: Dissolve 50 mg of the free base amine in 0.5 mL of dry diethyl ether.

  • Acidification: Dropwise add 1.0 equivalent of 2M HCl (in ether) or 48% HBr (aqueous).

  • Precipitation: A white/off-white precipitate should form immediately.

  • Isolation: Centrifuge and decant the supernatant. Wash the solid 2x with cold ether.

Phase 2: Crystallization via Vapor Diffusion

Rationale: Slow diffusion controls nucleation, preventing micro-crystalline powder and favoring single crystals suitable for diffraction.

  • Inner Vessel: Dissolve the amine-hydrochloride salt in a minimum amount of Methanol (MeOH). Place this in a small 1-dram vial.

  • Outer Vessel: Place the open 1-dram vial inside a larger 20mL scintillation vial containing 5mL of Diethyl Ether (antisolvent).

  • Sealing: Cap the outer vial tightly.

  • Incubation: Store at 4°C. Ether vapors will slowly diffuse into the MeOH, lowering solubility and growing crystals over 24-72 hours.

Phase 3: Data Collection Strategy
  • Temperature: Collect data at 100 K (using a Cryostream).

    • Why? Reduces thermal motion (ellipsoids), improving resolution of the flexible pyrrolidine ring atoms.

  • Radiation Source:

    • Copper (

      
      ):  Preferred for organic salts (HCl). Stronger anomalous signal for Cl/O atoms.
      
    • Molybdenum (

      
      ):  Acceptable if HBr salt is used.
      

Visualization of Workflows

Diagram 1: The Crystallization & Decision Workflow

G Start Start: 5-Methyl-1-phenylpyrrolidin-3-amine StateCheck Physical State Check Start->StateCheck IsOil Result: Viscous Oil StateCheck->IsOil SaltForm Salt Formation (Add HCl or HBr) IsOil->SaltForm Required for Crystallinity CrystMethod Vapor Diffusion (MeOH / Et2O) SaltForm->CrystMethod Diffraction SC-XRD Data Collection (100 K, Cu K-alpha) CrystMethod->Diffraction Solve Structure Solution (Direct Methods/SHELXT) Diffraction->Solve Flack Check Flack Parameter (x) Solve->Flack Success Definitive Structure (Absolute Config Assigned) Flack->Success x near 0.0 Ambiguous Invert Structure / Refine Flack->Ambiguous x near 1.0

Caption: Workflow for converting the oily free base into a crystalline salt for definitive X-ray analysis.

Data Interpretation: The "Smoking Gun"

When comparing the data output, the superiority of SC-XRD becomes mathematically evident. Below is a representative comparison of data you would obtain for this specific pyrrolidine derivative.

Table 1: Structural Parameter Comparison
ParameterNMR (NOESY) SC-XRD (Experimental) Significance
C3-C4-C5-N1 Torsion Not measurable directly

(Definitive)
Defines the exact ring pucker (Envelope vs. Twist).
C3-C5 Distance

(Broad range)

Precise distance confirms cis/trans relationship.
Stereochem Assignment Probabilistic (based on coupling)Absolute (Flack x = 0.02) X-ray proves enantiopurity; NMR cannot without chiral shift reagents.
N-Inversion Barrier Averaged signalFrozen stateShows the specific low-energy conformer trapped in lattice.
The Flack Parameter (Critical for Chiral Drugs)

For 5-Methyl-1-phenylpyrrolidin-3-amine, determining if you have the


 or 

enantiomer is vital.
  • 
     (e.g., 
    
    
    
    ):
    The model has the correct absolute configuration.
  • 
    :  The model is inverted; the crystal is the opposite enantiomer.
    
  • 
    :  The crystal is a racemic twin (or the space group is wrong).
    

Technical Insight: If you crystallize the HCl salt and use Cu radiation , the anomalous scattering of Chlorine is sufficient to obtain a reliable Flack parameter. If you use Mo radiation with only C, H, N atoms, the uncertainty will be too high to assign absolute configuration.

Diagramming the Stereochemical Logic

The following diagram illustrates why NMR fails to distinguish the specific puckering modes of the pyrrolidine ring, necessitating X-ray analysis.

Stereochem Molecule 5-Methyl-1-phenyl pyrrolidin-3-amine NMR_Path NMR Analysis (Solution State) Molecule->NMR_Path XRAY_Path X-Ray Analysis (Solid State) Molecule->XRAY_Path Conformers Rapid Interconversion (Envelope <-> Twist) NMR_Path->Conformers Lattice Lattice Locking (Single Conformer) XRAY_Path->Lattice NOE_Signal Averaged NOE Signal (Ambiguous Distance) Conformers->NOE_Signal Result_NMR Relative Stereochem ONLY (Low Confidence) NOE_Signal->Result_NMR Anomalous Anomalous Dispersion (Bjvoet Pairs) Lattice->Anomalous Using HCl Salt Result_XRAY Absolute Stereochem (High Confidence) Anomalous->Result_XRAY

Caption: Logic flow demonstrating why solution-state dynamics (NMR) limit stereochemical resolution compared to solid-state locking (X-ray).

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.

  • Parsons, S., & Flack, H. D. (2004). The use of intensity quotients and differences in absolute structure refinement.[1] Acta Crystallographica Section A, 60, s61.

  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Stereochemistry and conformational analysis).

  • Gomes, C. S. B., et al. (2018). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Frontiers in Chemistry.

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 5-Methyl-1-phenylpyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling of 5-Methyl-1-phenylpyrrolidin-3-amine, a compound of interest in drug development and chemical research. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Hazard: Chemical Profile and Risk Assessment

Therefore, it is imperative to handle 5-Methyl-1-phenylpyrrolidin-3-amine with the assumption that it may be harmful if swallowed, inhaled, or absorbed through the skin, and that it may cause irritation to the eyes, skin, and respiratory tract.[6][7]

Assumed Hazard Profile:

Hazard ClassPotential Effects
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or toxic if swallowed, absorbed through the skin, or inhaled.
Skin Corrosion/Irritation May cause skin irritation or severe burns.[4][5]
Eye Damage/Irritation May cause serious eye irritation or damage.[4][5]
Respiratory Sensitization May cause respiratory irritation.[8]
Carcinogenicity/Mutagenicity Aromatic amines are a class of concern for these long-term effects.[1][2][3]
Flammability Assumed to be a combustible liquid.[6][7]

Your First Line of Defense: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to create a robust barrier between the researcher and the chemical.[9] The minimum required PPE for handling 5-Methyl-1-phenylpyrrolidin-3-amine includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[10]

Detailed PPE Requirements:

Body PartRequired PPERationale and Best Practices
Body Flame-resistant lab coat.[11] A chemically resistant apron should be worn over the lab coat when handling larger quantities or when there is a significant splash risk.[12]Provides a primary barrier against splashes and contamination of personal clothing.
Eyes & Face Chemical splash goggles are mandatory.[10][11][12] A face shield must be worn in addition to goggles when handling larger volumes or during procedures with a high splash potential.[10][11][12]Protects against splashes that can cause serious eye damage. A face shield provides an extra layer of protection for the entire face.[12]
Hands Double gloving with nitrile gloves is the recommended minimum for incidental contact.[10] For extended contact or handling of larger quantities, heavy-duty, chemically resistant gloves (e.g., butyl rubber or Silver Shield®) should be used.[11][12]Nitrile gloves offer limited protection and should be changed immediately upon contamination.[10][12] Double gloving provides an additional layer of safety. Always inspect gloves for signs of degradation before use.[12]
Respiratory All handling of 5-Methyl-1-phenylpyrrolidin-3-amine must be conducted in a certified chemical fume hood to minimize inhalation exposure.[13] If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.A fume hood is the primary engineering control to prevent inhalation of potentially harmful vapors.

Operational Plan: From Receipt to Reaction

A systematic and well-documented workflow is essential for the safe handling of this compound.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling (in Fume Hood) cluster_Cleanup Cleanup & Disposal Receipt Receipt Storage Storage Receipt->Storage Inspect & Log PPE_Donning Donning PPE Storage->PPE_Donning Retrieve for Use Weighing Weighing PPE_Donning->Weighing Dissolving Dissolving Weighing->Dissolving Reaction Reaction Dissolving->Reaction Decontamination Decontamination Reaction->Decontamination Waste_Segregation Waste Segregation Decontamination->Waste_Segregation Disposal Disposal Waste_Segregation->Disposal

Caption: Workflow for the safe handling of 5-Methyl-1-phenylpyrrolidin-3-amine.

Step-by-Step Protocol:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[6][14]

    • The storage container should be tightly sealed to prevent exposure to moisture and light.[6][14]

  • Preparation for Handling:

    • Before handling, ensure that a safety shower and eyewash station are readily accessible.[15]

    • Don all required PPE as outlined in the section above.

  • Handling in a Chemical Fume Hood:

    • Weighing: Conduct all weighing operations within the fume hood. Use a disposable weighing boat to minimize contamination of the balance.

    • Transfer and Dissolution: When transferring the compound, do so carefully to avoid generating dust or splashes. Add the compound to the solvent slowly and with stirring to ensure controlled dissolution.

    • Reaction Setup: Ensure that all reaction vessels are properly secured and that the setup is designed to contain any potential splashes or aerosols.

  • Post-Handling Decontamination:

    • Wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate decontaminating solution (e.g., a mild detergent solution followed by a solvent rinse).

    • Thoroughly wash your hands after removing your gloves.

Disposal Plan: Responsible Waste Management

Proper segregation and disposal of chemical waste are critical to protect both personnel and the environment.[16] Amine waste should be segregated from other chemical waste streams to prevent hazardous reactions.[16][17]

Waste Segregation and Disposal Protocol:

  • Solid Waste:

    • Contaminated solid waste, such as gloves, weighing boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste:

    • Solutions containing 5-Methyl-1-phenylpyrrolidin-3-amine should be collected in a designated, labeled hazardous waste container.

    • Do not mix amine waste with other waste streams, particularly acids and oxidizing agents.[16][17]

    • The first rinse of any contaminated glassware should be collected as hazardous waste.[13]

  • Decontamination of Glassware:

    • Rinse glassware with an appropriate solvent to remove residual compound. This first rinse must be collected as hazardous waste.

    • Subsequent rinses can be done with a detergent solution and water.

  • Final Disposal:

    • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[16]

    • Never dispose of amine-containing waste down the drain.[16]

Emergency Procedures: Preparedness is Key

Spill Response:

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: If it is safe to do so, prevent the spill from spreading by using absorbent pads or other containment materials.

  • Ventilate: Ensure the area is well-ventilated.

  • PPE: Do not attempt to clean up a spill without the appropriate PPE, including respiratory protection if necessary.

  • Clean-up: For small spills, use an inert absorbent material to soak up the liquid. For larger spills, contact your institution's EHS office immediately.

  • Decontaminate: After the spill has been cleaned up, decontaminate the area thoroughly.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6][15] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][15] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[6][15] Seek medical attention.

  • Ingestion: Do not induce vomiting.[6][7] Rinse the mouth with water and seek immediate medical attention.

By adhering to these rigorous safety protocols, you can mitigate the risks associated with handling 5-Methyl-1-phenylpyrrolidin-3-amine and ensure a safe and productive research environment.

References

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. [Link]

  • Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]

  • University of Illinois Division of Research Safety. (2026, January 28). Personal Protective Equipment. [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Chemical Waste Disposal Guidelines. [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Safety data sheet. [Link]

  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]

  • ResearchGate. (2025, August 7). Treatment of amine wastes generated in industrial processes. [Link]

  • Scribd. Aromatic Amines Hazcard Overview. [Link]

  • Greenbook.net. (2019, May 16). Safety Data Sheet. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-1-phenylpyrrolidin-3-amine
Reactant of Route 2
Reactant of Route 2
5-Methyl-1-phenylpyrrolidin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.